1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
Overview
Description
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to exhibit inhibitory activities against acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
It is suggested that imidazo[1,2-a]pyridine derivatives interact with their targets (such as ache, bche, and lox) and inhibit their activities . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its specific reaction.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, inhibition of AChE and BChE can affect cholinergic neurotransmission, while inhibition of LOX can impact the metabolism of arachidonic acid and the production of inflammatory mediators . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the inhibition of its targets. For instance, inhibition of AChE and BChE can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission . Inhibition of LOX can reduce the production of inflammatory mediators . .
Biochemical Analysis
Biochemical Properties
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine interacts with various enzymes and proteins. For instance, it has been reported to demonstrate good inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These interactions play a significant role in its biochemical reactions.
Cellular Effects
The compound has shown potential in influencing cell function. For example, a derivative of imidazo[1,2-a]pyridine named La23 has been found to suppress the viability of HeLa cells . It inhibited cell proliferation by inducing cell apoptosis and reduced the mitochondrial membrane potential of HeLa cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. In the case of La23, it was found to increase the expression of apoptotic-related proteins P53, Bax, cleaved caspase-3, and cytochrome c at a low concentration range .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, an imidazo[1,2-a]pyridine compound demonstrated a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine typically involves the cyclization of 2-aminopyridine with appropriate alkylating agents. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with comparable chemical properties and uses.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness: 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of a methylpropan-2-amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel applications.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABIJUQAXCIELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN2C=CC=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610302 | |
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534620-16-1 | |
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Amino-2-methylprop-1-yl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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